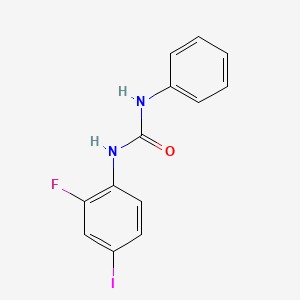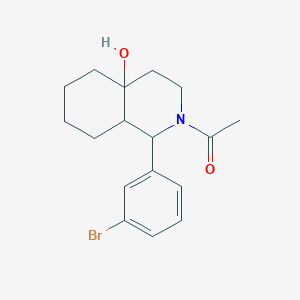![molecular formula C20H28N4O B6124095 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical abbreviation, MP-10. MP-10 is a synthetic opioid compound that has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of MP-10 involves its binding to mu-opioid receptors in the brain. This binding activates a series of biochemical signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain and reward pathways. MP-10 has also been shown to have some activity at delta-opioid receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are complex and varied. MP-10 has been shown to have potent analgesic effects in animal models of pain, as well as antitussive effects and the ability to induce respiratory depression. MP-10 has also been shown to have some anxiolytic and antidepressant effects, although these effects are less well studied than its analgesic effects.
実験室実験の利点と制限
One of the major advantages of MP-10 for lab experiments is its high affinity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, the potent analgesic effects of MP-10 can also be a limitation, as they can interfere with the interpretation of experimental results. Additionally, the potential for respiratory depression and other side effects must be carefully monitored in any experiments involving MP-10.
将来の方向性
There are many potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 with improved selectivity and potency. Another area of interest is the use of MP-10 as a tool for studying the role of opioid receptors in addiction and pain management. Finally, there is also interest in exploring the potential therapeutic applications of MP-10 for the treatment of pain and mood disorders.
合成法
MP-10 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-phenylpropanal with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrazole-1-acetic acid to yield MP-10. The synthesis of MP-10 is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
科学的研究の応用
MP-10 has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MP-10 as a tool for studying opioid receptors in the brain. MP-10 has been shown to have a high affinity for mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. By studying the effects of MP-10 on these receptors, researchers can gain a better understanding of the role of opioid receptors in addiction and pain management.
特性
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22(20(25)17-24-15-7-12-21-24)19-11-6-14-23(16-19)13-5-10-18-8-3-2-4-9-18/h2-4,7-9,12,15,19H,5-6,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYMRAMABCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-2-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6124021.png)
![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B6124052.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)

